molecular formula C10H12N2S B14454543 2,2-Dimethyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole CAS No. 76689-65-1

2,2-Dimethyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole

Cat. No.: B14454543
CAS No.: 76689-65-1
M. Wt: 192.28 g/mol
InChI Key: XEHACDOPECPCOK-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole typically involves the condensation of aldehydes or ketones with thioaroylhydrazines . The reaction conditions often include the use of solvents such as ethanol and the presence of catalysts like triethylamine . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of functional groups within the molecule that can interact with different reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiadiazole ring.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the molecule.

    Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the thiadiazole ring.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific structural features and the presence of both dimethyl and phenyl groups, which contribute to its unique chemical reactivity and biological activity.

Properties

CAS No.

76689-65-1

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

IUPAC Name

2,2-dimethyl-5-phenyl-3H-1,3,4-thiadiazole

InChI

InChI=1S/C10H12N2S/c1-10(2)12-11-9(13-10)8-6-4-3-5-7-8/h3-7,12H,1-2H3

InChI Key

XEHACDOPECPCOK-UHFFFAOYSA-N

Canonical SMILES

CC1(NN=C(S1)C2=CC=CC=C2)C

Origin of Product

United States

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